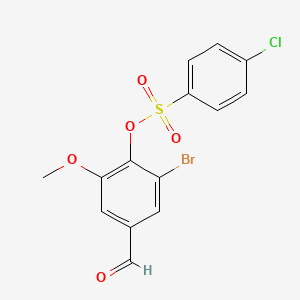

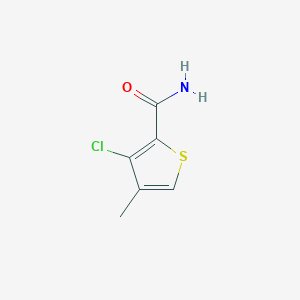

2-Bromo-4-formyl-6-methoxyphenyl 4-chlorobenzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of brominated methoxyphenyl compounds is discussed in the context of 2-methoxydiphenyl ethers, where bromination leads to the formation of tetrabrominated isomers . Similarly, the synthesis of tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate is achieved through the reaction of tris(5-bromo-2-methoxyphenyl)bismuth with benzenesulfonic acid . These methods suggest that the synthesis of 2-Bromo-4-formyl-6-methoxyphenyl 4-chlorobenzenesulfonate could potentially involve a bromination step followed by sulfonation with chlorobenzenesulfonic acid.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography, as seen in the case of tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate . The bismuth atom in this compound exhibits a trigonal bipyramidal coordination. Such structural analyses are crucial for understanding the geometry and electronic distribution in brominated methoxyphenyl compounds, which would be relevant for 2-Bromo-4-formyl-6-methoxyphenyl 4-chlorobenzenesulfonate as well.

Chemical Reactions Analysis

The provided papers do not directly discuss the chemical reactions of 2-Bromo-4-formyl-6-methoxyphenyl 4-chlorobenzenesulfonate. However, brominated compounds are known to undergo various chemical reactions, including nucleophilic substitution and coupling reactions . The presence of a formyl group in the compound of interest suggests that it could participate in further chemical transformations, such as condensation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated methoxyphenyl compounds can be inferred from the related compounds discussed in the papers. For example, the solvate form of tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate crystallizes from toluene , indicating solubility in organic solvents. The presence of bromine and methoxy groups can also influence the compound's reactivity and stability. The papers do not provide specific data on the physical properties such as melting point, boiling point, or density for 2-Bromo-4-formyl-6-methoxyphenyl 4-chlorobenzenesulfonate, but such properties are typically determined experimentally for each new compound synthesized.

Scientific Research Applications

1. Supramolecular Architecture and Noncovalent Interactions

A study by Andleeb et al. (2018) focused on the solid-state structures of 2- and 4-formylphenyl arylsulfonates, including 2-Bromo-4-formyl-6-methoxyphenyl 4-chlorobenzenesulfonate. The research highlights the significance of halogen bonding and π-π interactions in the supramolecular assembly, which is crucial for designing materials with specific structural topologies.

2. Role in Chemical Synthesis and Reactions

In chemical synthesis, derivatives of 2-Bromo-4-formyl-6-methoxyphenyl 4-chlorobenzenesulfonate play a role in various reactions. For instance, Hasegawa et al. (1993) describe its involvement in the Wagner-Meerwein rearrangement, a reaction important for the structural transformation in organic synthesis.

3. Photodynamic Therapy and Cancer Treatment

Compounds related to 2-Bromo-4-formyl-6-methoxyphenyl 4-chlorobenzenesulfonate are explored in the context of photodynamic therapy for cancer treatment. Pişkin et al. (2020) discuss the synthesis of zinc phthalocyanine derivatives with potential as Type II photosensitizers in treating cancer, showcasing the compound's relevance in medicinal chemistry.

4. Crystallography and Material Science

The structural analysis of related bromo-methoxyphenyl compounds provides insights into material science and crystallography. Sharutin et al. (2016) synthesized and analyzed the crystal structure of tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate, which can inform the design of new materials and understanding of molecular interactions.

Safety and Hazards

properties

IUPAC Name |

(2-bromo-4-formyl-6-methoxyphenyl) 4-chlorobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrClO5S/c1-20-13-7-9(8-17)6-12(15)14(13)21-22(18,19)11-4-2-10(16)3-5-11/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCZUXZGYCJQMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)Br)OS(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrClO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-formyl-6-methoxyphenyl 4-chlorobenzenesulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

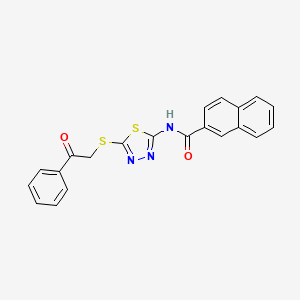

![N-(2-ethylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2550816.png)

![2-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2550821.png)

![ethyl 4-[3-amino-1-(trifluoromethyl)propoxy]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2550823.png)

![1,9-Dioxaspiro[5.5]undecan-4-ylmethanesulfonyl fluoride](/img/structure/B2550825.png)

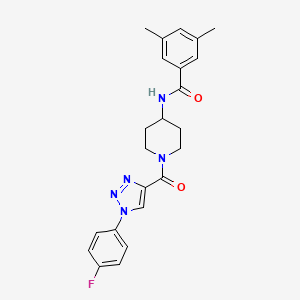

![3-(benzotriazol-1-yl)-N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]propanamide](/img/structure/B2550827.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B2550832.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2550834.png)

![(2R,3R,4R,5R,6S)-2-[[(2R,3S,4R,5R,6R)-6-[(2E,6E,10E)-14-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,6,10,14-tetramethylhexadeca-2,6,10,15-tetraenoxy]-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B2550838.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2550839.png)